16-(Tert-butoxy)-16-oxohexadecanoic acid

説明

16-(Tert-butoxy)-16-oxohexadecanoic acid is a compound that is structurally similar to 20-(tert-Butoxy)-20-oxoicosanoic acid . It is a white to off-white powder and is used as a medical intermediate . It is also used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .

Synthesis Analysis

The synthesis of compounds similar to 16-(Tert-butoxy)-16-oxohexadecanoic acid involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

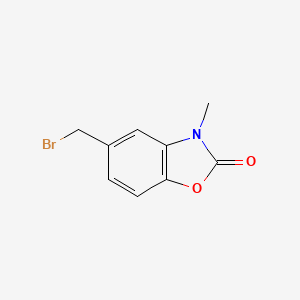

The molecular structure of 16-(Tert-butoxy)-16-oxohexadecanoic acid is similar to that of 15-amino-16-(tert-butoxy)-16-oxo-4,7,10,13-tetraoxahexadecanoic acid . It contains a total of 55 bonds, including 24 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 4 ethers (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving compounds like 16-(Tert-butoxy)-16-oxohexadecanoic acid are complex. For instance, the thermal decomposition of di-tert-butyl peroxide (DTBP), a similar compound, obeys n-th-order reaction and the type of Arrhenius equation . The order of reaction is first without any exception . Another reaction involves the selective deprotection of the N-Boc group from a structurally diverse set of compounds .Physical And Chemical Properties Analysis

16-(Tert-butoxy)-16-oxohexadecanoic acid is a white to off-white powder . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .科学的研究の応用

Catalytic Oxidation Processes

Transition-metal complexes, including those involving tert-butyl hydroperoxide (TBHP) as an oxidant, play a critical role in catalytic oxidation processes. These complexes are pivotal in industrial reactions, such as the oxidation of cyclohexane to adipic acid and the oxidation of p-xylene to terephthalic acid. Innovations in heterolytic chemistry, including epoxidation reactions using TBHP, highlight the importance of these complexes in achieving selective and efficient oxidation outcomes. The development of new catalysts for C–C bond cleavage and epoxidation demonstrates the evolving landscape of catalytic oxidation with implications for both industrial applications and the synthesis of fine chemicals (Brégeault, 2003).

Epoxidation of Olefins

The epoxidation of olefins, such as cyclohexene and 1-octene, using TBHP in the presence of transition-metal catalysts, underscores the role of TBHP derivatives in facilitating selective oxidation reactions. The study of various metal catalysts in these reactions provides insights into the mechanisms of metal-catalyzed epoxidation versus homolytic decomposition of hydroperoxides. The findings highlight the balance between oxidant strength and Lewis acidity required for effective epoxidation catalysts, informing the design of more efficient catalytic systems (Sheldon, 1973).

Asymmetric Peroxidation

The asymmetric peroxidation of prochiral allylic and benzylic compounds using chiral bisoxazoline–copper complexes and TBHP demonstrates the potential for enantioselective synthesis using TBHP derivatives. This approach allows for the conversion of various substrates into optically active peroxides, showcasing the versatility of TBHP in asymmetric catalysis and the synthesis of chiral molecules (Schulz, Kluge, & Gelalcha, 1998).

Oxidation Mechanisms and Stability Studies

Studies on the oxidation mechanisms involving TBHP and the stability of TBHP derivatives under various conditions provide essential insights into the safety and efficacy of these compounds in chemical reactions. For instance, the thermal decomposition analysis of bis(tert-butylperoxy)cyclohexane, a compound structurally related to 16-(Tert-butoxy)-16-oxohexadecanoic acid, in the presence of sulfuric acid highlights the importance of understanding the thermal and chemical stability of TBHP derivatives for their safe handling and application in industrial processes (Hsueh et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butanol, indicates that it is highly flammable and can cause serious eye irritation, harm if swallowed, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and to use personal protective equipment .

作用機序

Target of Action

16-(Tert-butoxy)-16-oxohexadecanoic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound acts as a linker in these structures, connecting the antibody or ligand to the drug or target protein .

Mode of Action

As a non-cleavable linker in ADCs, 16-(Tert-butoxy)-16-oxohexadecanoic acid connects the antibody to the cytotoxic drug . In PROTACs, it serves as an alkyl chain-based linker, connecting a ligand for an E3 ubiquitin ligase to the target protein . These linkages enable the selective delivery of drugs to target cells (in the case of ADCs) or the selective degradation of target proteins (in the case of PROTACs) .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in PROTACs . This system is responsible for protein degradation within the cell . By linking a ligand for an E3 ubiquitin ligase to the target protein, the compound enables the selective degradation of that protein .

Result of Action

The action of 16-(Tert-butoxy)-16-oxohexadecanoic acid results in the selective delivery of drugs to target cells or the selective degradation of target proteins . This can lead to the destruction of cancer cells (in the case of ADCs) or the regulation of protein levels within cells (in the case of PROTACs) .

特性

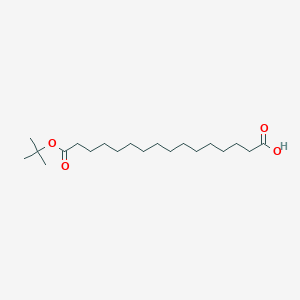

IUPAC Name |

16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O4/c1-20(2,3)24-19(23)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18(21)22/h4-17H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJICNOLPKEOLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-(Tert-butoxy)-16-oxohexadecanoic acid | |

CAS RN |

843666-27-3 | |

| Record name | 16-(tert-butoxy)-16-oxohexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1529685.png)

![4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol](/img/structure/B1529689.png)